

In Vivo Efficacy of MT-1207 in Hypertensive Models: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical in vivo efficacy of **MT-1207**, a novel multitarget antihypertensive agent. **MT-1207**, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, has demonstrated significant potential in preclinical hypertensive models and has advanced to clinical trials in China.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Efficacy Data

MT-1207 has been evaluated in various hypertensive animal models, demonstrating a rapid, dose-dependent, and sustained reduction in blood pressure. The primary models utilized in these studies were Spontaneously Hypertensive Rats (SHR), stroke-prone SHR (SHR-SP), and Two-Kidney One-Clip (2K1C) dogs, a model of renovascular hypertension.[1][2][3]

Quantitative Summary of In Vivo Efficacy

The antihypertensive effects of **MT-1207** across different preclinical models and dosing regimens are summarized below.



Hypertensive Model	Dosing Regimen	Dose Range	Key Findings	Reference
Spontaneously Hypertensive Rats (SHR)	Single Dose (intragastric)	1.25 - 20 mg/kg	Dose-dependent decrease in blood pressure. [1][2][3] A 5 mg/kg dose reduced systolic blood pressure by 20 mmHg within 5 minutes. [1] The hypotensive effect lasted for approximately 8 hours.[1][2][3]	[1][2][3]
Spontaneously Hypertensive Rats (SHR)	Multiple Doses (7 days)	5 mg/kg/day	Significantly decreased blood pressure with a slight reduction in heart rate. Blood pressure and heart rate returned to baseline after withdrawal.[1][2]	[1][2][3]
Spontaneously Hypertensive Rats (SHR)	Long-term (≥ 4 months)	10 mg/kg/day	Produced a stable reduction in blood pressure, improved baroreflex sensitivity, and reduced renal and	[1][2][3]



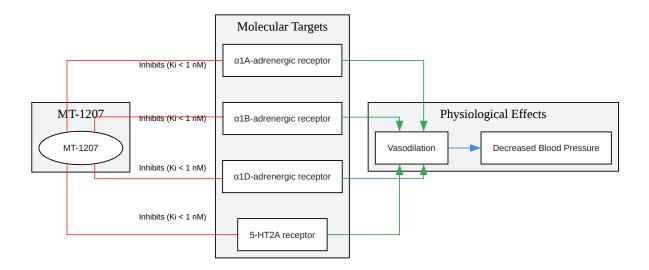
			cardiovascular damage.[1][2][3]	
Stroke-Prone SHR (SHR-SP)	Long-term	10 mg/kg/day	Delayed the occurrence of stroke and death. [1][2]	[1][2]
Two-Kidney One- Clip (2K1C) Dogs	Single Dose (intragastric)	0.25 - 6 mg/kg	Dose-dependent decrease in blood pressure. [1][2][3] The hypotensive effect lasted for approximately 12 hours without a reflex increase in heart rate.[1][2]	[1][2][3]
Two-Kidney One- Clip (2K1C) Dogs	Multiple Doses (7 days)	2 mg/kg/day	Significantly decreased blood pressure with a slight reduction in heart rate. Effects reversed upon withdrawal. [1][2][3]	[1][2][3]
Two-Kidney Two- Clip (2K2C) Rats	Not Specified	Not Specified	Reduced blood pressure and serum uric acid at 4 and 9 weeks, suggesting potential kidney protection.[4][5]	[4][5]



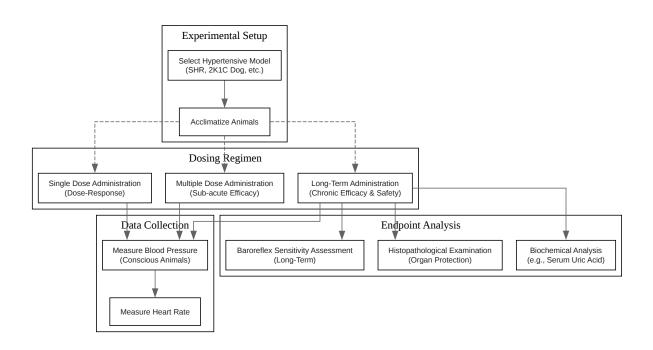
Mechanism of Action

In vitro studies have revealed that **MT-1207** is a potent multitarget agent. Radioligand binding assays showed that **MT-1207** potently inhibits adrenergic $\alpha1A$, $\alpha1B$, $\alpha1D$, and serotonin 5-HT2A receptors with a high affinity (Ki < 1 nM).[1][2] This multi-receptor antagonism is the primary mechanism underlying its antihypertensive effects. The blockade of $\alpha1$ -adrenergic receptors induces vasodilation, while antagonism of 5-HT2A receptors also contributes to the reduction in blood pressure.[1][2][5]









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